- Preparation of benzanthracene[9,1-bc] carbazole derivatives and their application, China, , ,
Cas no 955121-20-7 ((perylen-3-yl)boronic acid)
(perylen-3-yl)boronic acid Chemical and Physical Properties
Names and Identifiers
-
- (perylene-3-yl)boronic acid
- Perylene-3-boronic acid
- perylen-3-ylboronic acid
- (perylen-3-yl)boronicacid
- (PERYLEN-3-YL)BORONIC ACID
- SB12587
- B-3-Perylenylboronic acid (ACI)
- BS-44675
- 955121-20-7
- DB-199559
- CS-0185301
- SCHEMBL12431962
- F74030
- perylen-3-ylboronicacid
- (perylen-3-yl)boronic acid
-
- MDL: MFCD12031332
- Inchi: 1S/C20H13BO2/c22-21(23)18-11-10-16-14-7-2-5-12-4-1-6-13(19(12)14)15-8-3-9-17(18)20(15)16/h1-11,22-23H
- InChI Key: CHFSSIZYLDGLQR-UHFFFAOYSA-N
- SMILES: OB(C1C2C3=C(C=CC=2)C2C4=C(C=CC=2)C=CC=C4C3=CC=1)O
Computed Properties
- Exact Mass: 296.1008598 g/mol
- Monoisotopic Mass: 296.1008598 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 23
- Rotatable Bond Count: 1
- Complexity: 453
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.5
- Molecular Weight: 296.1
(perylen-3-yl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P886602-250mg |
Perylene-3-boronic acid |
955121-20-7 | 98% | 250mg |
¥1,200.00 | 2022-01-12 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P886602-1g |
Perylene-3-boronic acid |
955121-20-7 | 98% | 1g |
¥2,988.00 | 2022-01-12 | |
| eNovation Chemicals LLC | Y1216104-5g |
Perylen-3-ylboronic acid |
955121-20-7 | 95% | 5g |
$1100 | 2024-06-03 | |
| eNovation Chemicals LLC | D370124-1g |
Perylene-3-boronic acid |
955121-20-7 | 95% | 1g |
$600 | 2023-09-02 | |
| eNovation Chemicals LLC | D370124-2.5g |
Perylene-3-boronic acid |
955121-20-7 | 95% | 2.5g |
$900 | 2023-09-02 | |
| eNovation Chemicals LLC | D370124-5g |
Perylene-3-boronic acid |
955121-20-7 | 95% | 5g |
$1200 | 2023-09-02 | |
| eNovation Chemicals LLC | D370124-10g |
Perylene-3-boronic acid |
955121-20-7 | 95% | 10g |
$1800 | 2023-09-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07857-100MG |
(perylen-3-yl)boronic acid |
955121-20-7 | 95% | 100MG |
¥ 554.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07857-250MG |
(perylen-3-yl)boronic acid |
955121-20-7 | 95% | 250MG |
¥ 831.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07857-1G |
(perylen-3-yl)boronic acid |
955121-20-7 | 95% | 1g |
¥ 2,059.00 | 2023-04-12 |
(perylen-3-yl)boronic acid Production Method
Production Method 1
1.2 Reagents: Triisopropyl borate Solvents: Water ; neutralized, -80 °C
Production Method 2
1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt
- Synthesis and spectral properties of ruthenium(II) complexes based on 2,2'-bipyridines modified by a perylene chromophore, Tetrahedron Letters, 2013, 54(40), 5514-5517
(perylen-3-yl)boronic acid Raw materials
(perylen-3-yl)boronic acid Preparation Products
(perylen-3-yl)boronic acid Suppliers
(perylen-3-yl)boronic acid Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on (perylen-3-yl)boronic acid
Perylene Boronic Acid (CAS No. 955121-20-7): A Comprehensive Overview
Perylene boronic acid, also known as perylen-3-yl boronic acid, is a versatile and highly functionalized aromatic compound that has garnered significant attention in the fields of organic electronics, materials science, and drug discovery. With its unique electronic properties and structural flexibility, this compound has emerged as a key building block in the synthesis of advanced materials and bioactive molecules. This article delves into the latest research findings, applications, and significance of perylen-3-yl boronic acid in modern chemistry.
The CAS No. 955121-20-7 refers to perylen-3-yl boronic acid, a derivative of perylene, which is a fused polycyclic aromatic hydrocarbon (PAH) with a distinctive bowl-shaped structure. The introduction of a boronic acid group (-B(OH)₂) at the 3-position of the perylene framework introduces new reactivity and functionality, making it an ideal candidate for various cross-coupling reactions. Recent studies have highlighted its role in the construction of π-conjugated systems, which are critical for applications in organic light-emitting diodes (OLEDs), photovoltaic devices, and sensors.
One of the most notable advancements involving perylen-3-yl boronic acid is its application in Suzuki-Miyaura coupling reactions. This reaction enables the formation of carbon-carbon bonds between the boronic acid group and aryl halides or other electrophiles, facilitating the synthesis of complex aromatic systems. Researchers have exploited this property to develop novel materials with enhanced electronic properties. For instance, a study published in *Nature Communications* demonstrated that perylen-3-yl boronic acid derivatives can serve as efficient electron transport layers in OLEDs, significantly improving device performance and stability.
Beyond its role in materials science, perylen-3-yl boronic acid has also found applications in medicinal chemistry. Its ability to participate in cross-coupling reactions has made it a valuable intermediate in the synthesis of bioactive compounds. A recent investigation in *Journal of Medicinal Chemistry* reported that derivatives of perylen-3-yl boronic acid exhibit potent anti-cancer activity by targeting specific signaling pathways. This highlights the potential of this compound as a lead molecule for drug development.
The structural versatility of perylen-3-yl boronic acid extends to its ability to form self-assembled monolayers (SAMs) on various surfaces. These SAMs have been utilized in the fabrication of nanoscale devices and sensors due to their high stability and electronic conductivity. A study in *ACS Nano* revealed that SAMs derived from perylen-3-yl boronic acid exhibit superior charge transport properties, making them suitable for next-generation electronic devices.
In terms of synthesis, perylen-3-yL boronic acid can be prepared via several routes, including direct arylation and nucleophilic substitution reactions. Recent advancements have focused on optimizing these methods to enhance yield and purity while minimizing environmental impact. For instance, researchers have developed catalytic systems that enable efficient synthesis under mild conditions, paving the way for large-scale production.
The integration of perylen -3-yL boronic acid into supramolecular assemblies has also been explored extensively. These assemblies exhibit unique optical and electronic properties, making them attractive for applications in nonlinear optics and photonics. A study published in *Angewandte Chemie International Edition* demonstrated that supramolecular structures incorporating perylen -3-yL boronic acid exhibit strong fluorescence quenching effects, which can be exploited for sensing applications.
Moreover, the use of CAS No. 955121 -20 -7, or pery len -3 -yL boric acid, in click chemistry has opened new avenues for rapid molecular assembly. Click reactions are known for their high efficiency and selectivity, making them ideal for constructing complex molecules with precision. Recent research has shown that click chemistry involving CAS No .955121 -20 -7 can lead to novel materials with tailored properties for specific applications.
In conclusion, CAS No .955121 -20 -7, or pery len -3 -yL boric acid, stands as a pivotal compound in contemporary chemistry due to its unique properties and wide-ranging applications. From organic electronics to medicinal chemistry, this compound continues to drive innovation across diverse scientific disciplines. As research progresses, it is anticipated that new discoveries will further expand its utility and solidify its position as a cornerstone material in modern chemical science.
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